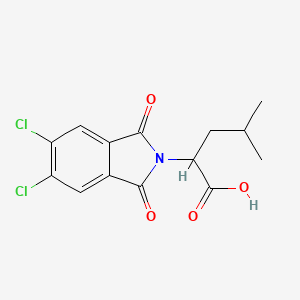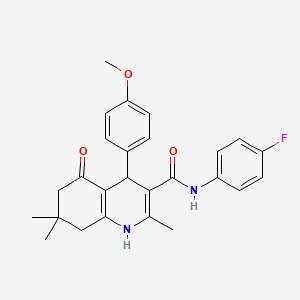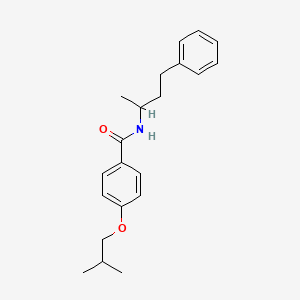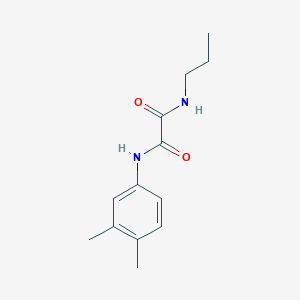![molecular formula C20H15ClN2O2 B3943494 5-(2-chlorophenyl)-2-(2-furyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B3943494.png)
5-(2-chlorophenyl)-2-(2-furyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
Vue d'ensemble
Description
5-(2-chlorophenyl)-2-(2-furyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine, also known as CPB, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. CPB is a member of the benzoxazine family and has been shown to possess a wide range of biological activities, including anti-tumor, anti-inflammatory, and anti-microbial properties.
Applications De Recherche Scientifique
5-(2-chlorophenyl)-2-(2-furyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-tumor activity against various cancer cell lines, including breast, lung, and colon cancer. This compound has also been investigated for its anti-inflammatory properties, and it has been found to inhibit the production of pro-inflammatory cytokines. Furthermore, this compound has been shown to possess anti-microbial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli.
Mécanisme D'action
The exact mechanism of action of 5-(2-chlorophenyl)-2-(2-furyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is not fully understood, but it is believed to involve the inhibition of various signaling pathways. This compound has been shown to inhibit the activity of protein kinases, which are enzymes that play a crucial role in cell signaling and regulation. This compound has also been shown to inhibit the production of reactive oxygen species, which are molecules that can cause oxidative damage to cells and tissues.
Biochemical and Physiological Effects:
This compound has been shown to possess several biochemical and physiological effects. It has been found to induce apoptosis, which is a process of programmed cell death that is essential for the maintenance of tissue homeostasis. This compound has also been shown to inhibit the proliferation of cancer cells and to reduce the secretion of pro-inflammatory cytokines. Furthermore, this compound has been shown to possess antioxidant activity, which can help to protect cells and tissues from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
5-(2-chlorophenyl)-2-(2-furyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has several advantages for lab experiments. It is easy to synthesize and has a high yield. This compound is also stable under normal laboratory conditions and can be stored for extended periods without significant degradation. However, this compound has some limitations for lab experiments. It is relatively insoluble in water, which can make it difficult to administer in vivo. Furthermore, this compound has not been extensively studied in animal models, and its toxicity profile is not well understood.
Orientations Futures
There are several future directions for the study of 5-(2-chlorophenyl)-2-(2-furyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine. One area of interest is the development of this compound analogs with improved pharmacological properties. Another area of interest is the investigation of the potential use of this compound as a therapeutic agent for the treatment of various diseases, including cancer and inflammation. Furthermore, the elucidation of the exact mechanism of action of this compound and its interaction with various signaling pathways could provide valuable insights into the development of novel therapeutic agents.
Propriétés
IUPAC Name |
5-(2-chlorophenyl)-2-(furan-2-yl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN2O2/c21-15-8-3-1-6-13(15)20-23-17(14-7-2-4-9-18(14)25-20)12-16(22-23)19-10-5-11-24-19/h1-11,17,20H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDJDMSWCJSDGBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3=CC=CC=C3OC(N2N=C1C4=CC=CO4)C5=CC=CC=C5Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl N-[(benzyloxy)carbonyl]alanylglycinate](/img/structure/B3943427.png)
![1-methyl-2-(4-methylphenyl)-2-oxoethyl 4-[(4-acetylphenyl)amino]-4-oxobutanoate](/img/structure/B3943438.png)

![3-butyl-5-[(4-ethoxybenzyl)thio]-4H-1,2,4-triazol-4-amine](/img/structure/B3943447.png)

![N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-2-[3-oxo-1-(3-phenylpropyl)-2-piperazinyl]acetamide](/img/structure/B3943464.png)


![N-({[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-nitrobenzamide](/img/structure/B3943479.png)
![2,7,7-trimethyl-4-(2-methylphenyl)-5-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B3943482.png)
![N-allyl-4-(2-methylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-amine](/img/structure/B3943490.png)


![N-[4-(dimethylamino)benzyl]-N-{2-[4-(4-methoxyphenyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl]ethyl}propanamide](/img/structure/B3943511.png)